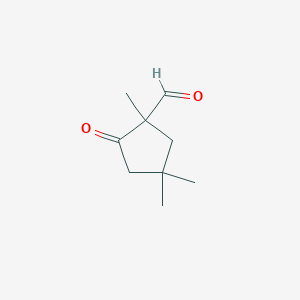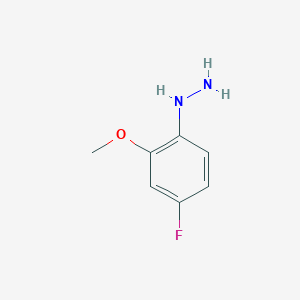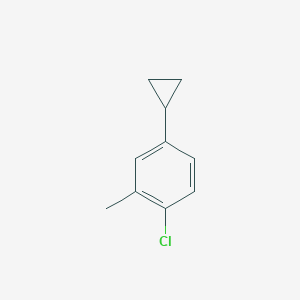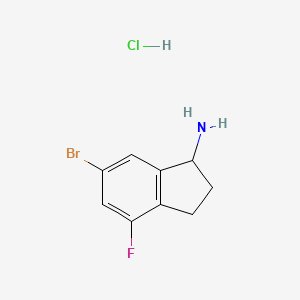
1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O₂ It is characterized by a cyclopentane ring substituted with three methyl groups and an oxo group at the second position, along with an aldehyde group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,3-trimethylbutanal with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxo group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 1,4,4-Trimethyl-2-oxocyclopentane-1-carboxylic acid.
Reduction: 1,4,4-Trimethyl-2-hydroxycyclopentane-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the oxo group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2,2,3-Trimethylbutanal: A precursor in the synthesis of 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde.
1,4,4-Trimethyl-2-hydroxycyclopentane-1-carbaldehyde: A reduced form of the compound.
1,4,4-Trimethyl-2-oxocyclopentane-1-carboxylic acid: An oxidized form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Propiedades
Número CAS |
10275-88-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1,4,4-trimethyl-2-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8(2)4-7(11)9(3,5-8)6-10/h6H,4-5H2,1-3H3 |
Clave InChI |
WFZUMRRSSAKEIO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C1)(C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)




![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)



![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)

![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
